molecular formula C21H13ClFNO2 B6047064 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B6047064
M. Wt: 365.8 g/mol
InChI Key: JDUNQFDFSPPWTR-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro and fluoro-substituted phenyl group, an amino group, and a dihydroindene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a halogenated aromatic compound.

    Substitution with Chloro and Fluoro Groups: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with chloro and fluoro reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Chloro-4-fluorophenyl)amino]-2-phenyl-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific substitution pattern and the presence of the indene-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-2-phenylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO2/c22-17-12-14(10-11-18(17)23)24-21(13-6-2-1-3-7-13)19(25)15-8-4-5-9-16(15)20(21)26/h1-12,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUNQFDFSPPWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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